molecular formula C14H17N B040052 (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine CAS No. 121045-73-6

(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine

Cat. No. B040052
M. Wt: 199.29 g/mol
InChI Key: AXRXYILTIWBHEP-NSHDSACASA-N
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Description

Synthesis Analysis

The synthesis of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine and its derivatives has been extensively studied. One method involves the reaction of N,N-Dimethyl-1-naphthylamine with trifluoroacetic anhydride, yielding derivatives that can undergo aromatic nucleophilic substitution reactions under mild conditions to produce nitrogen-nitrogen exchanged products in excellent yields (Hojo, Masuda, & Okada, 1987). Another approach utilizes the Cu(I)-catalyzed cyclization of terminal alkynes, 2-bromoaryl ketones, and amides in water to synthesize functionalized 1-naphthylamines, including N-methylated derivatives, in high yields (Su et al., 2019).

Molecular Structure Analysis

The molecular structure and stereochemistry of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine have been elucidated through various analytical techniques. Notably, the conformational stability and stereodynamics of its atropisomeric forms, which exhibit a chiral center and a chiral axis, have been investigated, revealing significant insights into its conformational preferences (Wolf, Pranatharthiharan, & Ramagosa, 2002).

Chemical Reactions and Properties

(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine undergoes various chemical reactions, including nucleophilic nitrogen-nitrogen exchange reactions, yielding products with diverse functionalities (Okada et al., 2003). Its reactivity has been explored in the context of synthesizing macrocyclic compounds and studying the mechanism of these reactions (Takahashi, Hashimoto, & Nagasawa, 2001).

Physical Properties Analysis

The physical properties of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine, including its conformational stability and photophysical properties, have been a subject of extensive research. Studies have demonstrated the compound's ability to exhibit intriguing photophysical properties, such as tunable and polarity-sensitive fluorescence emission (Su et al., 2019).

Chemical Properties Analysis

The chemical properties of (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine have been characterized by its reactivity in various chemical transformations. Its ability to participate in nucleophilic substitution reactions and the synthesis of cyclopalladated derivatives highlights its versatility as a synthetic intermediate (Komatsu & Nonoyama, 1977).

Scientific Research Applications

  • Asymmetric Synthesis of Ligands and Complexes : It is used in the asymmetric synthesis of a mixed phosphine-phosphine oxide ligand (Yeo et al., 2005). Also, it assists in promoting asymmetric hydrophosphination reactions for obtaining optically active ligands (Zhang et al., 2009).

  • Chemical Synthesis : It acts as a synthetic material for alkyl and aryl sulfides and ethers (Hojo et al., 1989). The compound also finds use as a chiral template in the enantioselective synthesis of chiral diphosphine through intramolecular [4+2] Diels–Alder cycloaddition (Gül & Nelson, 2000).

  • Cyclometalation Studies : Its iridation in the presence of a base leads to various products, including organic molecules and cyclometalated complexes (Chen et al., 2018).

  • Biological Applications : It serves as an alternative for detecting nitrate reduction in bacterial cultures (Miller & Neville, 1976).

  • Organic Light-Emitting Diodes (OLEDs) : N,N-dimethyl-1-(1-naphthyl)ethylamine derivatives are used as electron transport materials in OLEDs (Tse et al., 2006).

  • Medical Imaging : Its derivative, [18F]FDDNP, is used to determine the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease (Shoghi-Jadid et al., 2002).

  • Enantioselective Synthesis : It efficiently promotes the asymmetric Diels-Alder reaction (Siah et al., 1995).

  • NMR Spectroscopy : It is used in enantiomeric purity determination by NMR analysis (Mohacsi & Leimgruber, 2003).

Safety And Hazards

“(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine” is considered hazardous . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is toxic if swallowed . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

(1S)-N,N-dimethyl-1-naphthalen-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N/c1-11(15(2)3)13-10-6-8-12-7-4-5-9-14(12)13/h4-11H,1-3H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRXYILTIWBHEP-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC2=CC=CC=C21)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90446670
Record name (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine

CAS RN

121045-73-6
Record name (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90446670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-N,N-Dimethyl-1-(1-naphthyl)ethylamine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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